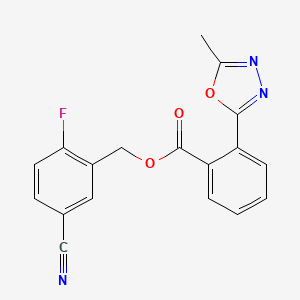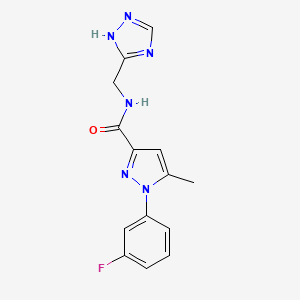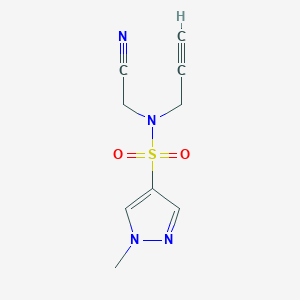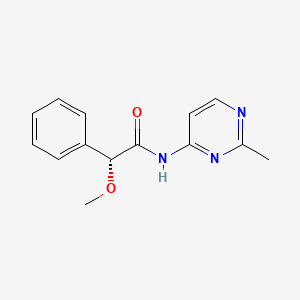
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate, also known as CFMOB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments. In
Wissenschaftliche Forschungsanwendungen
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been found to exhibit a range of scientific research applications. It has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in a range of cellular processes, including cell growth, differentiation, and apoptosis. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been studied for its potential as a photosensitizer for use in photodynamic therapy (PDT) of cancer.
Wirkmechanismus
The mechanism of action of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is not fully understood. However, it is believed that (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may act as a reactive oxygen species (ROS) probe by undergoing a reaction with ROS, resulting in the formation of a fluorescent product. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may also act as an inhibitor of protein tyrosine phosphatases (PTPs) by binding to the active site of the enzyme and preventing its activity. In PDT, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may act as a photosensitizer by absorbing light and generating singlet oxygen, which can cause damage to cancer cells.
Biochemical and Physiological Effects:
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has also been found to inhibit the growth of cancer cells and reduce tumor size in animal models. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has been shown to reduce the production of reactive oxygen species (ROS) in cells exposed to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
(5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has several advantages for use in lab experiments. It is a highly specific probe for the detection of reactive oxygen species (ROS) in living cells. (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate is also a potent inhibitor of protein tyrosine phosphatases (PTPs), making it a promising candidate for the development of anti-cancer drugs. However, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has some limitations. It is not stable in aqueous solutions and requires the use of organic solvents for its preparation and storage. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate has not been extensively studied for its potential toxicity and side effects in living organisms.
Zukünftige Richtungen
There are several future directions for the study of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. One area of research is the development of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate-based probes for the detection of other reactive species, such as reactive nitrogen species (RNS) and reactive sulfur species (RSS). Another area of research is the development of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate-based inhibitors of other enzymes, such as kinases and phosphatases. Additionally, (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate may be studied for its potential as a theranostic agent, which combines diagnostic and therapeutic properties for the treatment of cancer. Finally, the toxicity and side effects of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate in living organisms should be further investigated to ensure its safety for use in medical applications.
Synthesemethoden
The synthesis of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate involves the reaction of 5-cyano-2-fluorobenzyl bromide with 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoic acid in the presence of a suitable base. The reaction proceeds through an SN2 mechanism, resulting in the formation of (5-Cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate. The purity of the product can be improved by recrystallization from a suitable solvent.
Eigenschaften
IUPAC Name |
(5-cyano-2-fluorophenyl)methyl 2-(5-methyl-1,3,4-oxadiazol-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O3/c1-11-21-22-17(25-11)14-4-2-3-5-15(14)18(23)24-10-13-8-12(9-20)6-7-16(13)19/h2-8H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKAZZGJPZQLBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC=CC=C2C(=O)OCC3=C(C=CC(=C3)C#N)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(6-Ethoxypyridin-2-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624867.png)
![1-[(2,6-Dimethylpyridin-3-yl)methyl]-5-fluoropyridin-2-one](/img/structure/B6624871.png)
![2-(3-Methoxypropyl)-5-[(4-methylphenyl)methyl]tetrazole](/img/structure/B6624877.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-pyrimidin-5-ylacetamide](/img/structure/B6624888.png)
![1-(2,2-difluoroethyl)-N-[(4-imidazol-1-ylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B6624891.png)
![N-[1-(3-fluorophenyl)cyclopropyl]-4,5-dimethyl-7H-tetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6624897.png)

![2-amino-5-chloro-3-fluoro-N-(imidazo[1,2-a]pyridin-7-ylmethyl)benzamide](/img/structure/B6624925.png)
![(2S)-2-[[2-[4-methyl-2-(trifluoromethylsulfanyl)-1,3-thiazol-5-yl]acetyl]amino]propanamide](/img/structure/B6624929.png)
![(2-Amino-5-chloro-3-fluorophenyl)-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B6624932.png)
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-3-methyltriazole-4-carboxamide](/img/structure/B6624937.png)


![N-[4-(2,5-difluorophenyl)-1,3-thiazol-2-yl]-3-methyltriazole-4-carboxamide](/img/structure/B6624960.png)